Dichlorogermane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

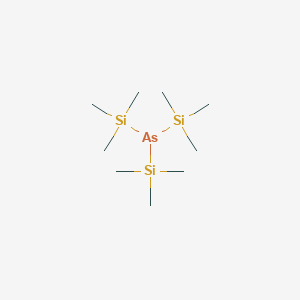

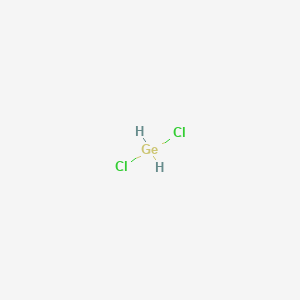

Dichlorogermane, with the chemical formula H₂GeCl₂, is an organogermanium compound. It is a colorless liquid that is primarily used in the synthesis of other germanium-containing compounds. Germanium is a metalloid element that shares properties with both metals and non-metals, making its compounds valuable in various industrial and research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dichlorogermane can be synthesized through the reaction of germanium tetrachloride (GeCl₄) with hydrogen gas (H₂) in the presence of a catalyst. The reaction typically occurs at elevated temperatures and pressures to facilitate the reduction of germanium tetrachloride to this compound.

Industrial Production Methods: In industrial settings, this compound is produced by the reduction of germanium dioxide (GeO₂) with hydrogen chloride (HCl) gas. The process involves heating germanium dioxide with hydrogen chloride gas, resulting in the formation of germanium tetrachloride, which is then further reduced to this compound using hydrogen gas.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form germanium dioxide (GeO₂) and other germanium oxides.

Reduction: It can be reduced to form germane (GeH₄) and other lower oxidation state germanium compounds.

Substitution: this compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products:

Oxidation: Germanium dioxide (GeO₂)

Reduction: Germane (GeH₄)

Substitution: Various organogermanium compounds depending on the substituents used.

Applications De Recherche Scientifique

Dichlorogermane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other germanium-containing compounds, including organogermanium compounds and germanium-based semiconductors.

Biology: Research into the biological activity of germanium compounds has explored their potential as therapeutic agents, although this compound itself is not commonly used in biological applications.

Medicine: Some germanium compounds have been investigated for their potential anti-cancer and immunomodulatory properties.

Industry: this compound is used in the production of germanium-based materials for electronics and optoelectronics, including fiber optics and infrared optics.

Mécanisme D'action

The mechanism by which dichlorogermane exerts its effects depends on the specific reactions it undergoes. In general, the reactivity of this compound is influenced by the presence of the germanium-chlorine bonds, which can be readily broken and replaced by other functional groups. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the substituents and the reaction conditions.

Comparaison Avec Des Composés Similaires

Dichlorogermane can be compared with other similar compounds such as:

Germane (GeH₄): A simpler germanium hydride with no chlorine atoms.

Tetrachlorogermane (GeCl₄): A higher oxidation state germanium compound with four chlorine atoms.

Dichlorosilane (SiH₂Cl₂): A silicon analog of this compound with similar chemical properties but involving silicon instead of germanium.

Uniqueness: this compound is unique in its ability to serve as a versatile intermediate for the synthesis of a wide range of germanium-containing compounds. Its reactivity and the ease with which it can be transformed into other compounds make it valuable in both research and industrial applications.

Propriétés

IUPAC Name |

dichlorogermane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl2GeH2/c1-3-2/h3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTURSYJKMYFLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[GeH2]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2GeH2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15230-48-5 |

Source

|

| Record name | Dichlorogermane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015230485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B91221.png)